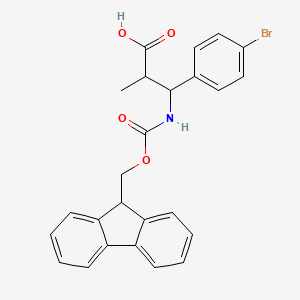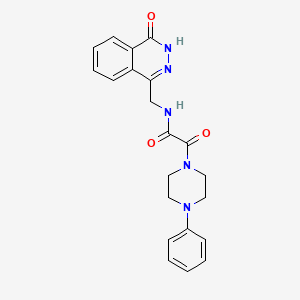
2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(4-phenylpiperazin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(4-phenylpiperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C21H21N5O3 and its molecular weight is 391.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Derivative Design
The research surrounding 2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(4-phenylpiperazin-1-yl)acetamide has largely focused on its synthesis and the design of novel derivatives for various biological applications. Studies have explored the design and synthesis of related compounds to enhance their bioactivity, with a particular emphasis on exploring their potential as therapeutic agents.
For instance, novel N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives were designed and synthesized, showcasing the interest in modifying the compound's structure to achieve desired chemical properties and biological activities (Yang Jing, 2010).
Biological Evaluation and Potential Therapeutic Uses
Further studies have expanded on the biological evaluation of these derivatives, assessing their potential therapeutic uses. For example, a synthesized compound, 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, was evaluated for its in vitro antioxidant, in vivo analgesic, and anti-inflammatory activities, indicating its potential as a therapeutic agent with noticeable DPPH radical scavenging activity, analgesic, and anti-inflammatory activities (P. Nayak et al., 2014).
Structural and Molecular Analysis
Research has also delved into the structural and molecular analysis of related compounds, providing insights into their chemical behavior and interaction mechanisms. For instance, a study on N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide highlighted the competition between hydrogen, stacking, and halogen bonding, emphasizing the importance of noncovalent interactions in stabilizing crystal packing and influencing the compound's bioactivity (M. Gouda et al., 2022).
Antiviral Activity
Additionally, the development of new naphthalene derivatives, including the synthesis of 2‐(naphthalen‐2‐yloxy)‐N‐[(aryl‐5‐thioxo‐4,5‐dihydro‐1H‐1,2,4‐triazol‐3‐yl)methyl] acetamides, has been explored for their inhibitory activity against HIV-1 and HIV-2, showcasing the compound's potential in antiviral therapy (Nawar S. Hamad et al., 2010).
Antimicrobial and Cytotoxicity Studies
Research into modified Strobilurin derivatives, including some new 3-isoxazoline substituted methyl-3-methoxy-2-(4-oxo-3,4-dihydrophthalazin-1-yl)prop-2-enoate derivatives, has shown good antimicrobial activity and cytotoxicity, further emphasizing the broad spectrum of potential therapeutic applications of these compounds (A. M. Sridhara et al., 2011).
Propriétés
IUPAC Name |
2-oxo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c27-19-17-9-5-4-8-16(17)18(23-24-19)14-22-20(28)21(29)26-12-10-25(11-13-26)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,22,28)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJOAYFNZFDLEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C(=O)NCC3=NNC(=O)C4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide](/img/structure/B2428164.png)
![N-[4-[1-(2-Chloropropanoylamino)ethyl]phenyl]pyridine-4-carboxamide](/img/structure/B2428165.png)
![1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-C]pyridine]](/img/structure/B2428166.png)
![3-allyl-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2428169.png)
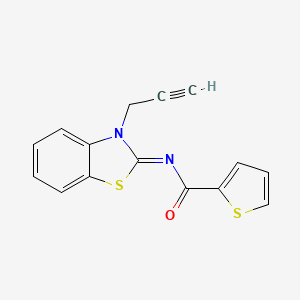
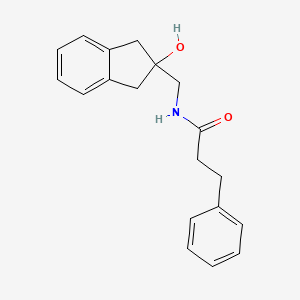


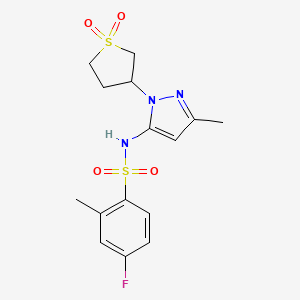
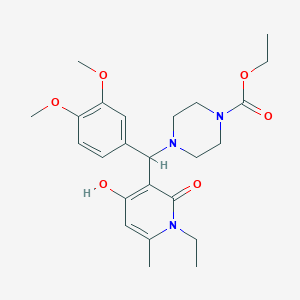
![6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2428182.png)
